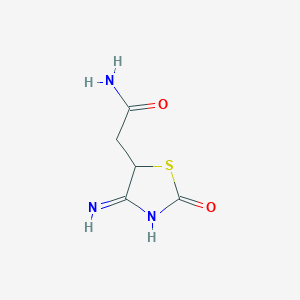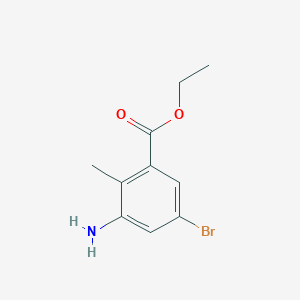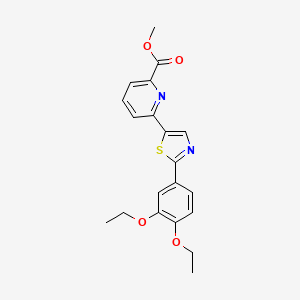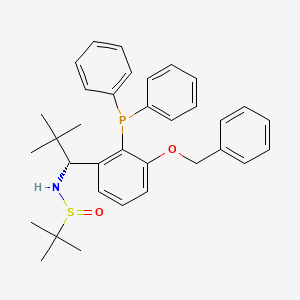![molecular formula C25H18N2 B13656174 2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine](/img/structure/B13656174.png)
2-([1,1'-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by a fused bicyclic structure that includes an imidazo ring fused to a pyridine ring, with additional phenyl and biphenyl groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine typically involves multicomponent reactions. One common method is the Groebke-Blackburn-Bienaymé multicomponent reaction (GBB-3CR), which involves the condensation of 2-aminopyridine, an aldehyde, and an isocyanide . The reaction is usually carried out in the presence of a catalyst such as copper(II) acetate under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve column chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and biphenyl groups.
Reduction: Reduction reactions can occur at the imidazo ring, leading to the formation of dihydroimidazo derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, especially at the phenyl and biphenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Electrophilic reagents such as bromine or chloromethane can be used in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of phenolic or quinone derivatives.
Reduction: Formation of dihydroimidazo derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the interaction between programmed cell death protein 1 (PD-1) and its ligand PD-L1, which is a critical pathway in cancer immunotherapy . The compound binds to the PD-L1 protein, preventing it from interacting with PD-1 and thereby promoting the activation of T-cells to attack cancer cells.
Vergleich Mit ähnlichen Verbindungen
- 2-Phenylimidazo[1,2-a]pyridine
- 3-Phenylimidazo[1,2-a]pyridine
- 2-(4-Biphenyl)imidazo[1,2-a]pyridine
Uniqueness: 2-([1,1’-Biphenyl]-4-yl)-3-phenylimidazo[1,2-a]pyridine is unique due to the presence of both phenyl and biphenyl groups, which enhance its binding affinity and specificity for certain molecular targets, such as PD-L1 . This structural uniqueness makes it a promising candidate for drug development compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H18N2 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-phenyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C25H18N2/c1-3-9-19(10-4-1)20-14-16-21(17-15-20)24-25(22-11-5-2-6-12-22)27-18-8-7-13-23(27)26-24/h1-18H |
InChI-Schlüssel |
BJCBATQVUFNGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(N4C=CC=CC4=N3)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)

![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)
![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)





